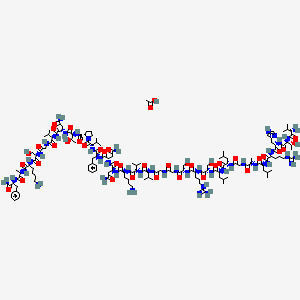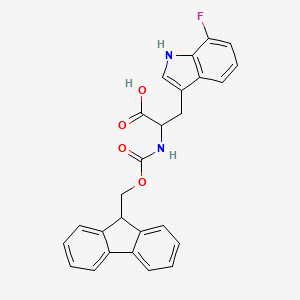
N-Fmoc-7-F-DL-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-7-F-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and a fluorine atom at the 7th position of the indole ring. This modification enhances the compound’s stability and makes it useful in various scientific applications, particularly in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-7-F-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group. This is followed by the introduction of a fluorine atom at the 7th position of the indole ring. The process can be carried out using various reagents and conditions, such as:
Fmoc Protection: The amino group of tryptophan is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate.
Fluorination: The fluorine atom is introduced using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control, leading to higher yields and purity.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-Fmoc-7-F-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like dimethyldioxirane (DMDO) to form hydroxylated derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride to form reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DMDO in acetone-water mixtures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated tryptophan derivatives.
Reduction: Reduced tryptophan derivatives.
Substitution: Substituted tryptophan derivatives with various functional groups.
科学的研究の応用
N-Fmoc-7-F-DL-tryptophan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of protein structure and function, as well as in the development of fluorescent probes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Fmoc-7-F-DL-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The fluorine atom at the 7th position of the indole ring can influence the compound’s electronic properties, affecting its interactions with molecular targets and pathways.
類似化合物との比較
Similar Compounds
N-Fmoc-7-methyl-DL-tryptophan: Similar structure but with a methyl group instead of a fluorine atom.
N-Fmoc-7-aza-DL-tryptophan: Contains a nitrogen atom at the 7th position instead of a fluorine atom.
N-Fmoc-7-chloro-DL-tryptophan: Contains a chlorine atom at the 7th position instead of a fluorine atom.
Uniqueness
N-Fmoc-7-F-DL-tryptophan is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
特性
分子式 |
C26H21FN2O4 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H21FN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChIキー |
VSKNZCGVDSEOBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)
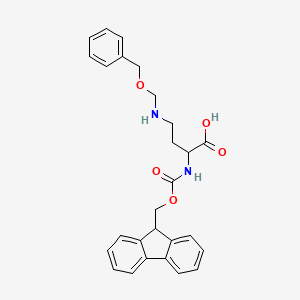
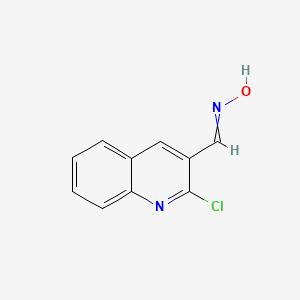

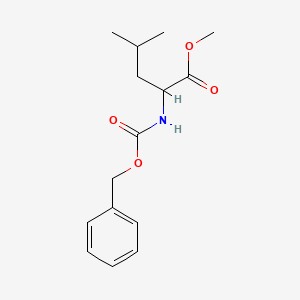
![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(phenylmethyl) ester](/img/structure/B13388443.png)
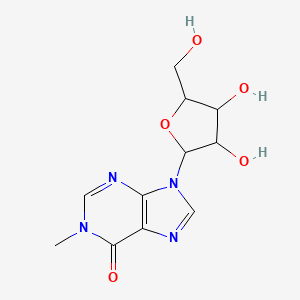
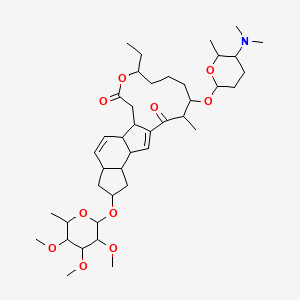
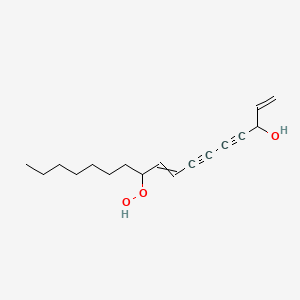
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B13388466.png)
